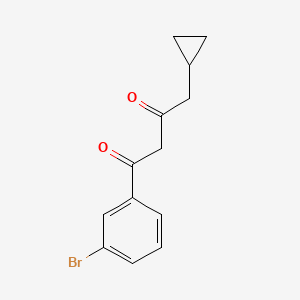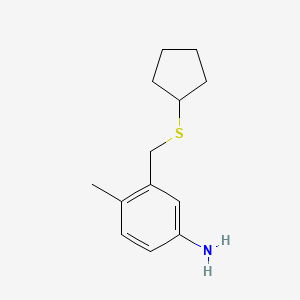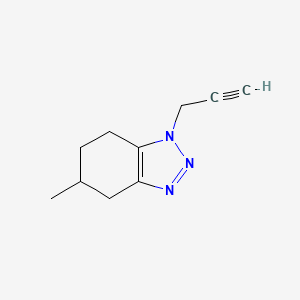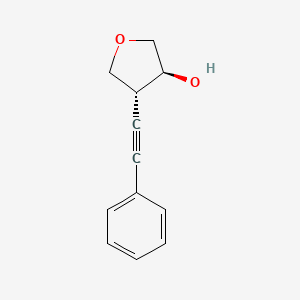![molecular formula C11H16N2O B1485653 trans-2-{[(4-Aminophenyl)methyl]amino}cyclobutan-1-ol CAS No. 2165628-81-7](/img/structure/B1485653.png)
trans-2-{[(4-Aminophenyl)methyl]amino}cyclobutan-1-ol
Descripción general
Descripción
Trans-2-{[(4-Aminophenyl)methyl]amino}cyclobutan-1-ol, also known as trans-2-APMCB, is an organic compound that has a wide range of applications in the scientific research field. It is a cyclic amine that can be synthesized using a variety of methods, and it has been used in studies on biochemical and physiological effects. It has been used in experiments involving drug metabolism and drug-target interactions, and its advantages and limitations for lab experiments have been explored.
Aplicaciones Científicas De Investigación
Diagnostic and Imaging Studies
Trans-1-amino-3-18F-fluoro-cyclobutane carboxylic acid, a derivative of the cyclobutane structure, is being explored in diagnostic and imaging studies. A clinical trial involving patients with metastatic prostate cancer demonstrated the potential of this compound in PET imaging for delineating primary prostate lesions and metastatic lesions, suggesting its use in improving cancer diagnosis and management (Inoue et al., 2014).
Amino Acid Metabolism and Genetic Studies
Studies on cis- and trans-4-hydroxycyclohexylacetic acid, another compound related to cyclobutane, have contributed to understanding amino acid metabolism and genetic disorders. For instance, the identification of these compounds in a child and her mother, along with a newly described sulfur amino acid (hawkinsin), has led to insights into tyrosine metabolism and postulated defects in enzymes such as 4-hydroxyphenylpyruvate dioxygenase (Niederwieser et al., 1978).
Pharmaceutical and Therapeutic Research
The cyclobutane structure is also present in various pharmaceutical compounds under research and clinical trials. For instance, cis-diammine-1,1-cyclobutane dicarboxylate platinum(II) (CBDCA) has been studied for its pharmacokinetics and potential therapeutic applications, particularly as a nonnephrotoxic analogue of cisplatin for cancer treatment (Harland et al., 1984). Similarly, trans-1-amino-3-[18F] fluorocyclobutanecarboxylic acid ([FACBC]) is being researched for its use in PET studies and has shown promise in glioma imaging (Tsuyuguchi et al., 2017).
Enzyme and Molecular Pathology Studies
The cyclobutane structure is instrumental in understanding enzyme functions and molecular pathology. For example, the expression of transglutaminase 2, which is thought to be involved in the assembly and remodeling of the extracellular matrix, was found to be significantly increased in cyclosporine A-induced gingival overgrowth, shedding light on the pathogenesis of the disease and potential therapeutic targets (Asioli et al., 2011).
Propiedades
IUPAC Name |
(1R,2R)-2-[(4-aminophenyl)methylamino]cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c12-9-3-1-8(2-4-9)7-13-10-5-6-11(10)14/h1-4,10-11,13-14H,5-7,12H2/t10-,11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSFPHAGQZJYXSY-GHMZBOCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1NCC2=CC=C(C=C2)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H]1NCC2=CC=C(C=C2)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-2-{[(4-Aminophenyl)methyl]amino}cyclobutan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[6-(Difluoromethyl)pyrimidin-4-yl]piperidin-3-ol](/img/structure/B1485570.png)
![1-[6-(Difluoromethyl)pyrimidin-4-yl]piperidin-3-amine](/img/structure/B1485571.png)


![1-(prop-2-yn-1-yl)-1H,8H-indeno[1,2-d][1,2,3]triazole](/img/structure/B1485574.png)
![5-Methyl-2,6-diazaspiro[3.4]octan-7-one hydrochloride](/img/structure/B1485575.png)




![1-[3-(2-Chlorophenyl)prop-2-yn-1-yl]cyclopentan-1-ol](/img/structure/B1485582.png)
![2-ethyl-N-[(1R,2R)-2-fluorocyclohexyl]aniline](/img/structure/B1485584.png)
![tert-butyl (3R,4R)-3-hydroxy-4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]pyrrolidine-1-carboxylate](/img/structure/B1485586.png)
